molecular formula C20H20O3S B2568215 2-Naphthyl 4-tert-butylbenzenesulfonate CAS No. 723289-80-3

2-Naphthyl 4-tert-butylbenzenesulfonate

Cat. No.: B2568215
CAS No.: 723289-80-3
M. Wt: 340.44
InChI Key: XPXRLGZJOWGGTB-UHFFFAOYSA-N
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Scientific Research Applications

2-Naphthyl 4-tert-butylbenzenesulfonate has a wide range of applications in scientific research, including:

Safety and Hazards

While specific safety and hazard information for NBBS is not available, it’s important to handle all chemicals with care. For instance, 2-naphthol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, and can cause specific target organ toxicity upon repeated exposure .

Future Directions

The potential of 2-naphthol, a component of NBBS, in multicomponent reactions is still being discovered . This suggests that there could be new opportunities to use NBBS as a building block for future research in heterocyclic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 4-tert-butylbenzenesulfonate typically involves the reaction of 2-naphthol with 4-tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:

2-Naphthol+4-tert-butylbenzenesulfonyl chloride2-Naphthyl 4-tert-butylbenzenesulfonate+HCl\text{2-Naphthol} + \text{4-tert-butylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Naphthol+4-tert-butylbenzenesulfonyl chloride→2-Naphthyl 4-tert-butylbenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 4-tert-butylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.

    Oxidation Reactions: The naphthyl ring can undergo oxidation to form quinones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthols or naphthylamines.

Mechanism of Action

The mechanism of action of 2-Naphthyl 4-tert-butylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor in the synthesis of 2-Naphthyl 4-tert-butylbenzenesulfonate.

    4-tert-Butylbenzenesulfonyl Chloride: Another precursor used in the synthesis.

    Naphthalene Derivatives: Compounds with similar naphthyl structures and sulfonate groups.

Uniqueness

This compound is unique due to its combination of a naphthyl ring and a tert-butylbenzenesulfonate group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in various applications, including organic synthesis and industrial processes.

Properties

IUPAC Name

naphthalen-2-yl 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3S/c1-20(2,3)17-9-12-19(13-10-17)24(21,22)23-18-11-8-15-6-4-5-7-16(15)14-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXRLGZJOWGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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